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molecular formula C14H11Cl2NO3 B8501210 4-(1,2-Dimethyl-3-indolyl)-2,3-dichloro-4-oxo-2-butenoic acid

4-(1,2-Dimethyl-3-indolyl)-2,3-dichloro-4-oxo-2-butenoic acid

Cat. No. B8501210
M. Wt: 312.1 g/mol
InChI Key: RHLDNGOUPUOHBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04377698

Procedure details

A mixture of 10.0 g (0.07 mole) of 1,2-dimethylindole, 12.0 g (0.07 mole) of dichloromaleic anhydride and 200 ml of ethylene dichloride was stirred at ambient temperature for approximately eighteen hours. The solid present in the reaction mixture was collected by filtration. After drying at 60° C. in vacuo there was obtained 20.0 g of 4-(1,2-dimethyl-3-indolyl)-2,3-dichloro-4-oxo-2-butenoic acid (Formula VIII: R=R1 =CH3 ; Y=H) as a pale blue solid which melted over the range 150° to 153° C. Infrared spectral analysis showed a maximum at 1712 (C=O; s) cm-1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[C:3]1[CH3:11].[Cl:12][C:13]1=[C:14]([Cl:20])[C:15]([O:17][C:18]1=[O:19])=[O:16]>C(Cl)CCl>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:15](=[O:16])[C:14]([Cl:20])=[C:13]([Cl:12])[C:18]([OH:19])=[O:17])=[C:3]1[CH3:11]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CN1C(=CC2=CC=CC=C12)C
Name
Quantity
12 g
Type
reactant
Smiles
Cl/C/1=C(/C(=O)OC1=O)\Cl
Name
Quantity
200 mL
Type
solvent
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for approximately eighteen hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid present in the reaction mixture was collected by filtration
CUSTOM
Type
CUSTOM
Details
After drying at 60° C. in vacuo

Outcomes

Product
Name
Type
product
Smiles
CN1C(=C(C2=CC=CC=C12)C(C(=C(C(=O)O)Cl)Cl)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 20 g
YIELD: CALCULATEDPERCENTYIELD 91.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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